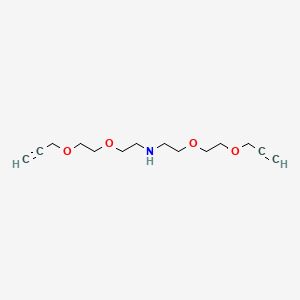
NH-bis(PEG2-propargyl)
Übersicht
Beschreibung
NH-bis(PEG2-propargyl) is a multi-branched linker with two terminal propargyl groups and an amino group . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
NH-bis(PEG2-propargyl) is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis
The molecular structure of NH-bis(PEG2-propargyl) consists of a branched PEG derivative with two terminal propargyl groups and an amino group . The molecular weight is 269.3 g/mol and the molecular formula is C14H23NO4 .Chemical Reactions Analysis
The propargyl groups of NH-bis(PEG2-propargyl) can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Wissenschaftliche Forschungsanwendungen
PROTACs Synthesis
NH-bis(PEG2-propargyl) is a PEG-based linker for PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The NH-bis(PEG2-propargyl) linker joins two essential ligands, crucial for forming PROTAC molecules .
Protein Degradation
The linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The ubiquitin-proteasome system is a crucial pathway for the degradation of intracellular proteins .
Click Chemistry
NH-bis(PEG2-propargyl) is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Drug Delivery Systems
. Its versatility and customizable nature make it a valuable tool for researchers and scientists looking to enhance their experiments and formulations .
Biomedical Research
It can be used to enhance experiments and formulations in various biomedical fields .
Ubiquitin-Proteasome System
NH-bis(PEG2-propargyl) plays a significant role in the ubiquitin-proteasome system . This system is a major pathway for protein degradation within cells, and NH-bis(PEG2-propargyl) can be used to selectively degrade target proteins .
Wirkmechanismus
Target of Action
NH-bis(PEG2-propargyl) is a PEG-based linker for PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that are designed to degrade specific proteins within cells . The primary targets of NH-bis(PEG2-propargyl) are the E3 ubiquitin ligase and the target protein .
Mode of Action
NH-bis(PEG2-propargyl) contains two essential ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . It also contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Biochemical Pathways
The biochemical pathway involved in the action of NH-bis(PEG2-propargyl) is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By binding to the E3 ubiquitin ligase and the target protein, NH-bis(PEG2-propargyl) facilitates the degradation of the target protein .
Result of Action
The primary result of the action of NH-bis(PEG2-propargyl) is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific target protein being degraded.
Action Environment
The action of NH-bis(PEG2-propargyl) can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAc) can be affected by the presence of copper ions . Additionally, the stability of the compound could be influenced by factors such as temperature and pH.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)-N-[2-(2-prop-2-ynoxyethoxy)ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-3-7-16-11-13-18-9-5-15-6-10-19-14-12-17-8-4-2/h1-2,15H,5-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYFRCVRXSOWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCNCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130623 | |
| Record name | Ethanamine, 2-[2-(2-propyn-1-yloxy)ethoxy]-N-[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NH-bis(PEG2-propargyl) | |
CAS RN |
2100306-83-8 | |
| Record name | Ethanamine, 2-[2-(2-propyn-1-yloxy)ethoxy]-N-[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, 2-[2-(2-propyn-1-yloxy)ethoxy]-N-[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



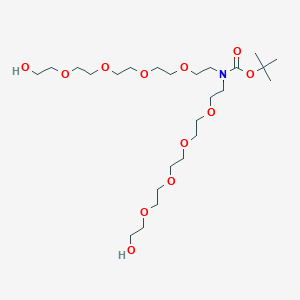
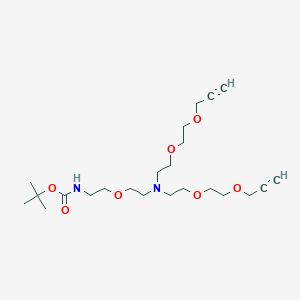
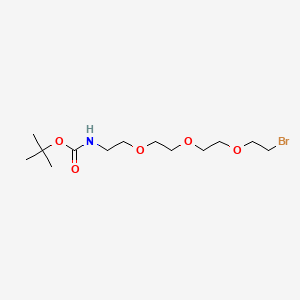
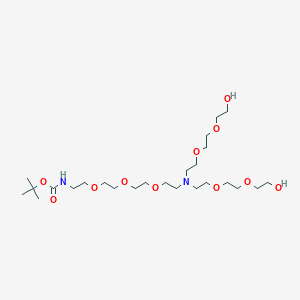




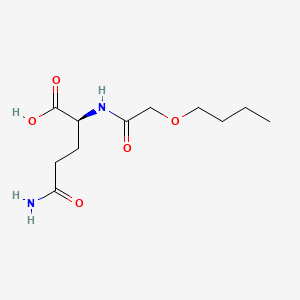
![(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B609486.png)
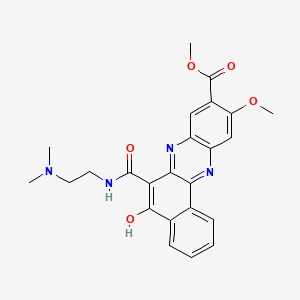
![Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol](/img/structure/B609491.png)

![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)